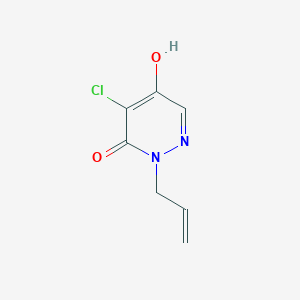
2-(2-Chlorovinyl)-5-nitrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Lewisite 2 is a chemical compound with the molecular formula C₄H₄AsCl₃ . It is a member of the lewisite family, which includes several related arsenic-containing compounds.
- Lewisite 2 is primarily known for its use as a chemical warfare agent . It was developed by the United States during World War I.
- Chemically, it is dichloro (2-chlorovinyl)arsine , and its CAS Registry Number is 40334-69-8 .
Preparation Methods
- Lewisite 2 can be synthesized through various methods, including:
- The reaction proceeds as follows:
AsCl3+C2H2→C4H4AsCl3
- Lewisite 2 is usually found as a mixture with other related compounds, such as lewisite 1 and lewisite 3 .
Industrial Production: While specific industrial production methods are not widely documented, Lewisite 2 can be prepared in the laboratory.
Laboratory Synthesis: One common route involves reacting with or its derivatives under controlled conditions.
- The reaction proceeds as follows:
Chemical Reactions Analysis
- Lewisite 2 can undergo various chemical reactions:
Hydrolysis: It reacts with water to form hydrochloric acid and other products.
Reduction: Reduction of the arsenic center can yield less toxic derivatives.
Substitution Reactions: Lewisite 2 can undergo substitution reactions with nucleophiles.
- Common reagents include alkalis , reducing agents , and nucleophiles .
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- Beyond its wartime use, Lewisite 2 has limited scientific applications due to its toxicity.
- research has explored its potential in:
Medicine: Investigating its effects on cellular processes.
Chemistry: Studying its reactivity and mechanisms.
Industry: Limited applications in chemical synthesis.
Mechanism of Action
- Lewisite 2’s toxicity arises from its ability to disrupt cellular processes.
- It likely interacts with cellular components, affecting enzymes and signaling pathways.
- The exact molecular targets and pathways remain an area of ongoing research.
Comparison with Similar Compounds
- Lewisite 2 is part of a family of related compounds:
Lewisite 1: , it differs slightly in structure.
Lewisite 3: , another member of the lewisite family.
- Lewisite 2’s uniqueness lies in its specific combination of chlorine and vinyl groups on the arsenic center .
Remember that Lewisite 2 is highly toxic, and its use is strictly regulated
Properties
Molecular Formula |
C6H4ClNO3 |
|---|---|
Molecular Weight |
173.55 g/mol |
IUPAC Name |
2-[(E)-2-chloroethenyl]-5-nitrofuran |
InChI |
InChI=1S/C6H4ClNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+ |
InChI Key |
BALFGYUZUCAWRY-ONEGZZNKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/Cl |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





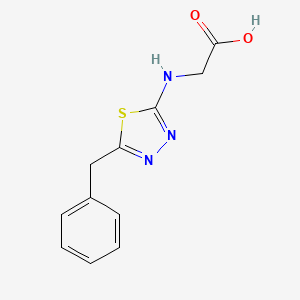

![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)

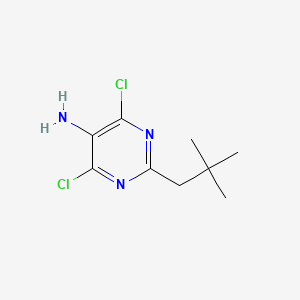
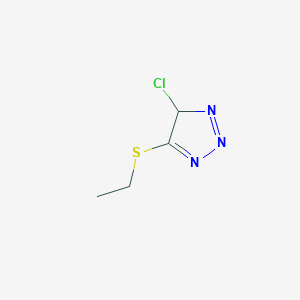
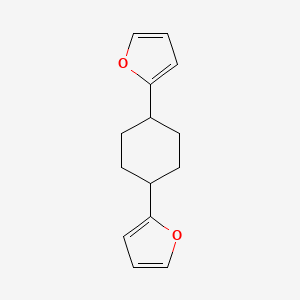
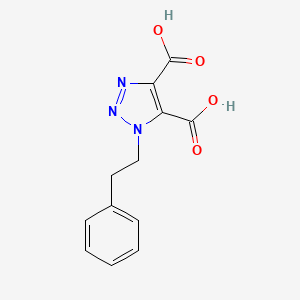
![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)
